Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate
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Overview
Description
Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate is an organic compound with a molecular formula of C12H14O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with allyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate typically involves the esterification of 3-Allyl-4-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methyl ester.
4-Methylbenzoic acid, 3-methylbutyl ester: Similar ester functionality but with a different alkyl group.
Benzoic acid, 4-hydroxy-, 3-methyl-3-buten-1-yl ester: Similar ester functionality but with a hydroxy group on the benzene ring.
Uniqueness
Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate is unique due to the presence of both allyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1021535-52-3 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 4-methyl-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-4-5-10-8-11(12(13)14-3)7-6-9(10)2/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
RTADAUMASBSODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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